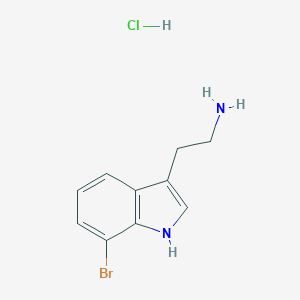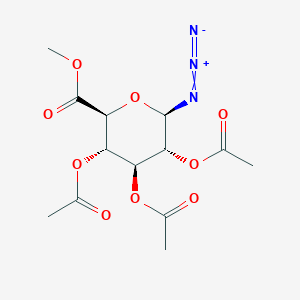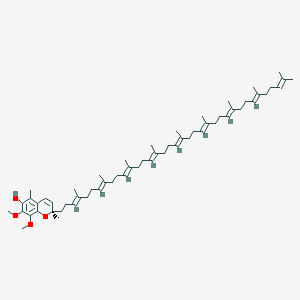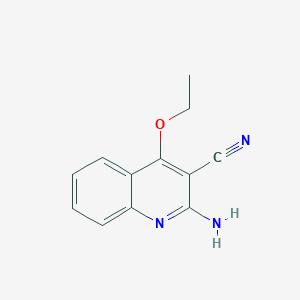
Sigmoidin J
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sigmoidin J is a natural product that belongs to the class of polyketides. It is extracted from the marine bacterium Serratia sp. and has been found to possess several biological activities. The compound has gained attention due to its potential applications in the field of medicine and biotechnology.
Wissenschaftliche Forschungsanwendungen
Antioxidant, Prooxidant, and Cytotoxic Activity
Sigmoidin A, a derivative of Sigmoidin J, exhibits notable antioxidant, antimicrobial, and anti-inflammatory activities. It also demonstrates prooxidant-induced cytotoxicity in cancer cells, which suggests its potential in cancer therapy. Sigmoidin A and eriodictyol can cause DNA damage in the presence of Cu(II) ions, indicating a prooxidative mechanism. Interestingly, Sigmoidin A is significantly more cytotoxic to cancer cells than eriodictyol, hinting at its unique properties in inducing cell death through prooxidative mechanisms (Habtemariam & Dagne, 2010).
Anti-inflammatory Activities
Sigmoidin A and B, isolated from Erythrina sigmoidea, have been studied for their anti-inflammatory properties. These compounds are effective in scavenging free radicals and selectively inhibiting 5-lipoxygenase, a key enzyme in inflammation. They also demonstrate significant effectiveness in experimental models of inflammation, such as mouse paw oedema and ear inflammation tests, revealing their potential as anti-inflammatory agents (Njamen et al., 2004).
Antibacterial Potency
Sigmoidin L, another derivative, has shown significant antibacterial potency against Staphylococcus aureus and Proteus vulgaris in vitro. This suggests its potential use in treating bacterial infections (Kouam et al., 2007).
Controlled Drug Release Optimization
The Gompertz modeling approach, which is sigmoid in shape, is applied for estimating controlled drug release. This is relevant in reducing side effects in clinical applications. An optimized Gompertz function has been used to evaluate controlled drug release properties, indicating a potential area of research for Sigmoidin J derivatives in drug delivery systems (Choe & Woo, 2014).
Eigenschaften
CAS-Nummer |
157999-01-4 |
|---|---|
Produktname |
Sigmoidin J |
Molekularformel |
C22H24O6 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
7-hydroxy-3-(4-hydroxy-2,5-dimethoxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H24O6/c1-12(2)5-6-13-7-15-20(9-17(13)23)28-11-16(22(15)25)14-8-21(27-4)18(24)10-19(14)26-3/h5,7-10,16,23-24H,6,11H2,1-4H3 |
InChI-Schlüssel |
PJPGKXVYTQIUKG-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC(C2=O)C3=CC(=C(C=C3OC)O)OC)C |
Kanonische SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC(C2=O)C3=CC(=C(C=C3OC)O)OC)C |
Synonyme |
sigmoidin J |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



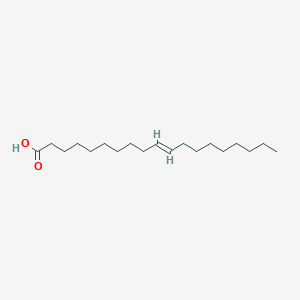
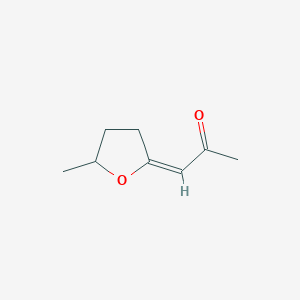
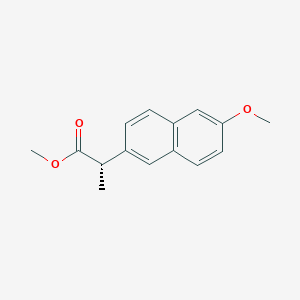
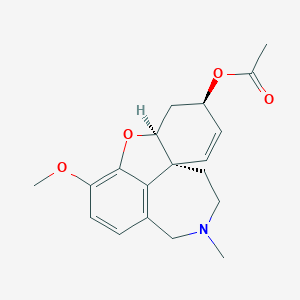
![Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate](/img/structure/B124886.png)
![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)
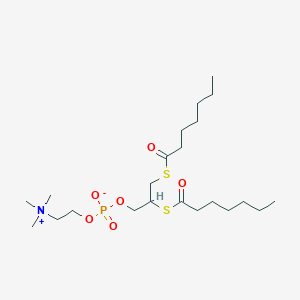
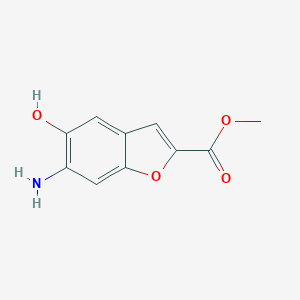
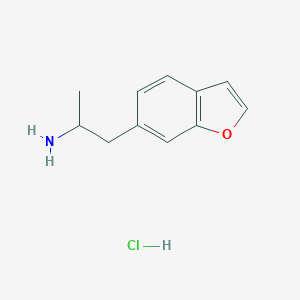
![5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B124899.png)
